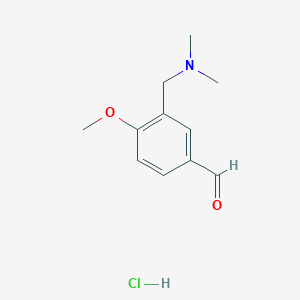

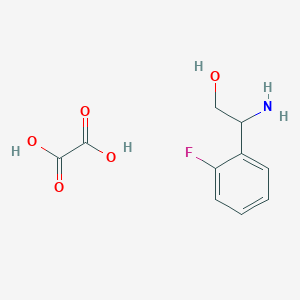

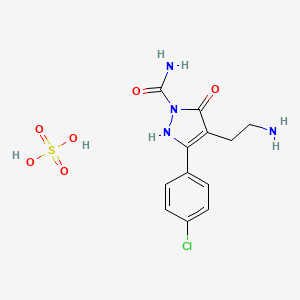

2-Amino-2-(2-fluorophenyl)ethanol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as N-aryl-2-aminoquinolines, involves substitution reactions that yield products with varying efficiencies depending on the substituents and solvents used . Another study describes a multi-step synthesis process for 2-(4-aminophenyl) ethanol, which is a key intermediate in the production of cardiovascular drugs . This process includes esterification, nitrification, hydrolysis, and reduction, achieving a high yield and purity. These methods could potentially be adapted for the synthesis of 2-amino-2-(2-fluorophenyl)ethanol oxalate by considering the specific functional groups and the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized using techniques such as melting point determination and GC-MS, as demonstrated for 2-(4-aminophenyl) ethanol . Additionally, X-ray crystallography can reveal the organization of molecules in the solid state, as seen in the study of chiral bis(amino alcohol)oxalamides . These techniques could be employed to determine the molecular structure of this compound and to understand its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of compounds like this compound can be influenced by the presence of substituents and their electronic effects. For instance, the fluorescence quantum yields of N-aryl-2-aminoquinolines are affected by electron-donating and electron-withdrawing groups, as well as by hydrogen bonding interactions . These findings suggest that the reactivity and interactions of this compound could also be modulated by its substituents and the solvent environment.

Physical and Chemical Properties Analysis

The physical properties, such as gelation abilities and supramolecular organization, of compounds structurally related to this compound, have been studied. Chiral bis(amino alcohol)oxalamides can form gels in various organic solvents, and their gelation properties are dependent on the stereochemistry of the gelators . The fluorescence properties of N-aryl-2-aminoquinolines are also solvent-dependent . These studies indicate that the physical and chemical properties of this compound would likely be influenced by its stereochemistry and the choice of solvent, which could be important for its potential applications.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.C2H2O4/c9-7-4-2-1-3-6(7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFGHTQKQAXQQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)